![molecular formula C11H18F2O3 B1475628 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid CAS No. 1809444-98-1](/img/structure/B1475628.png)
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Overview
Description
“2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid” is a synthetic compound that has gained increasing attention in the field of pharmaceutical research . It is used only for scientific research experiments .
Molecular Structure Analysis
The molecular formula of this compound is C10H16F2O3 . It consists of 10 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact molecular structure would require more specific information or advanced computational chemistry tools to determine.Physical And Chemical Properties Analysis
The molecular weight of this compound is 222 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, and solubility are not available .Mechanism of Action
This compound has been mentioned in the context of P2X7 receptor antagonism . The P2X7 receptor is a nonselective cation channel activated by extracellular ATP, triggering the secretion of several proinflammatory substances . This receptor is involved in both innate and adaptive immune responses . Therefore, “2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid” might have potential therapeutic applications in inflammation and pain.
Safety and Hazards
properties
IUPAC Name |
2-(4,4-difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8(9(14)15)10(16)3-5-11(12,13)6-4-10/h7-8,16H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTLJGGHTYNJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C1(CCC(CC1)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.